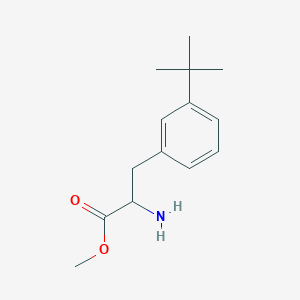

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-tert-butylphenyl)propanoate |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3 |

InChI Key |

HJURYJHMTRWDPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Procedure and Reagents

Asymmetric hydrogenation of α-keto esters represents a cornerstone method for synthesizing enantiomerically pure amino acid derivatives. For Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate, the process involves:

-

Substrate Preparation : 3-(3-tert-butylphenyl)-2-oxopropanoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield methyl 3-(3-tert-butylphenyl)-2-oxopropanoate.

-

Catalytic Hydrogenation : The α-keto ester is reduced using a chiral Rh or Ru catalyst (e.g., [Rh(COD)((R)-BINAP)]⁺Cl⁻) under H₂ pressure (50–100 bar) in tetrahydrofuran (THF) or ethanol.

-

Workup : The product is purified via recrystallization or column chromatography.

Optimization and Yield

Challenges

-

Steric hindrance from the 3-tert-butyl group necessitates high-pressure conditions.

-

Catalyst deactivation by residual acids requires meticulous pH control.

Enzymatic Resolution of Racemic Mixtures

Procedure and Reagents

Enzymatic methods leverage lipases or proteases to resolve racemic mixtures:

-

Racemate Synthesis : Methyl 2-amino-3-(3-tert-butylphenyl)propanoate is synthesized via Strecker or Mannich reactions, yielding a racemic product.

-

Enzymatic Hydrolysis : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer in aqueous buffer (pH 7.5), leaving the (S)-ester intact.

-

Separation : The unreacted (S)-ester is extracted with ethyl acetate and purified.

Optimization and Yield

Limitations

-

Low atom economy due to discarding the (R)-enantiomer.

Chiral Pool Synthesis from Natural Amino Acids

Procedure and Reagents

L-Serine or L-alanine serves as a chiral template:

-

Amino Acid Protection : The α-amino group is protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

-

Side-Chain Functionalization : A 3-tert-butylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

-

Esterification : The carboxylic acid is methylated using diazomethane or methanol/H₂SO₄.

-

Deprotection : Boc/Cbz groups are removed with TFA or H₂/Pd-C.

Optimization and Yield

Advantages

-

High stereochemical fidelity from natural L-amino acids.

Solid-Phase Synthesis for High-Throughput Production

Procedure and Reagents

SPPS enables rapid iteration and scalability:

-

Resin Loading : Wang resin is functionalized with Fmoc-protected L-alanine.

-

Side-Chain Elaboration : The 3-tert-butylphenyl group is introduced via on-resin Miyaura borylation and Suzuki coupling.

-

Cleavage and Esterification : The peptide-resin is treated with TFA/water (95:5) to cleave the product, followed by methyl ester formation.

Applications

Comparative Analysis of Methods

Table 1. Performance Metrics Across Synthesis Routes

| Method | Yield (%) | ee (%) | Steps | Cost (Relative) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 70–85 | 88–98 | 3 | High |

| Enzymatic Resolution | 40–50 | >99 | 3 | Moderate |

| Chiral Pool | 55–65 | 100 | 4 | Low |

| Solid-Phase | 60–70 | 100 | 3 | High |

Table 2. Key Reagents and Sources

| Reagent/Catalyst | Source | Role |

|---|---|---|

| [Rh(COD)(BINAP)]⁺Cl⁻ | Sigma-Aldrich | Hydrogenation catalyst |

| CAL-B | Novozymes | Enzymatic resolution |

| Boc-L-Serine | Chem-Impex International | Chiral template |

| Wang resin | AGTC Bioproducts | Solid-phase support |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1. As an Intermediate in Drug Synthesis

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to be converted into more complex molecules with therapeutic effects.

Case Study: Synthesis of Neuroactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to enhance neuroprotective effects. For instance, modifications to the amino and ester groups have yielded compounds that exhibit increased affinity for neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease .

1.2. Antitumor Activity

Recent studies have explored the antitumor properties of this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Caspase activation and p53 modulation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

The compound's mechanism involves the activation of the caspase pathway, leading to programmed cell death, which is crucial for developing anticancer therapies .

Agricultural Applications

2.1. As a Growth Regulator

This compound has been investigated for its potential as a plant growth regulator. Its ability to modulate hormonal pathways in plants makes it a candidate for enhancing crop yields and resistance to environmental stressors.

Case Study: Enhancing Crop Resilience

Field trials have indicated that application of this compound can improve drought resistance in certain crops by promoting root growth and optimizing nutrient uptake .

Material Science Applications

3.1. Polymer Stabilization

The compound's stabilizing properties have been explored in the context of polymer science, particularly in enhancing the thermal and oxidative stability of polymers like polypropylene and polyethylene.

| Polymer Type | Stabilization Efficiency (%) | Application Area |

|---|---|---|

| Polypropylene | 30% | Packaging materials |

| Polyethylene | 25% | Automotive components |

These findings suggest that this compound can play a significant role in extending the lifespan and performance of polymer materials used in various industries .

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Modifications

- Less steric hindrance compared to tert-butylphenyl, enabling easier functionalization in Pd-catalyzed C–H arylation reactions . Applications: Tryptophan-based fluorescent probes and peptide modifications.

- Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride (): The planar naphthyl group enhances lipophilicity (logP ~3.5) compared to tert-butylphenyl (logP ~4.2). Higher melting point (265.7 g/mol) due to rigid aromatic stacking . Applications: Solid-phase peptide synthesis and hydrophobic interaction studies.

- Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (): Fluorine’s electronegativity increases polarity, reducing membrane permeability versus tert-butylphenyl. Lower molecular weight (219.52 g/mol) and improved aqueous solubility . Applications: Radiolabeled tracers for PET imaging.

Halogenated Derivatives

- Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride (): Bromothiophene introduces both halogen bonding and sulfur-based reactivity. Molecular weight: 296.6 g/mol; higher density (1.4–1.6 g/cm³) due to bromine . Applications: Suzuki-Miyaura cross-coupling intermediates.

- Methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (): Iodine atoms confer high molecular weight (447.0 g/mol) and radio-opacity. Reduced stability under basic conditions due to phenolic OH group . Applications: X-ray contrast agents and thyroid hormone analogs.

Protecting Group Variations

- Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoate (): Boc protection stabilizes the amino group during solid-phase synthesis. Melting point: 78–80°C; pKa ~10.8, enabling selective deprotection . Applications: Peptide chain elongation and combinatorial libraries.

- Methyl (2S)-2-(trifluoroacetamido)-3-(1H-indol-3-yl)propanoate (): Trifluoroacetyl (TFA) group enhances electrophilicity for nucleophilic substitutions. Lower thermal stability (decomposes above 100°C) compared to Boc-protected analogs . Applications: Transient protecting groups in acid-labile sequences.

Biphenyl and Heteroaromatic Derivatives

- Methyl (2S)-2-amino-3-[2'-fluoro-5'-(hydroxymethyl)-biphenyl-4-yl]propanoate (): Biphenyl core with hydroxymethyl enables conjugation to biomolecules (e.g., antibodies). Yield: 98%; applications: PDZ domain inhibitors for cancer therapy .

- Methyl (2S)-2-amino-3-(4’-phenylpyridin-2’-yl)propanoate (): Pyridinyl group imparts basicity (pKa ~5.5) and metal-chelating properties. Fluorescent emission at 450 nm (λ_ex = 360 nm) for cellular imaging .

Biological Activity

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate, commonly referred to as a derivative of phenolic compounds, exhibits a range of biological activities that are relevant in both therapeutic and industrial contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C20H25NO3

- Molecular Weight : 327.42 g/mol

- CAS Number : [specific CAS not provided in sources]

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological pathways. Its phenolic structure is known to influence oxidative stress pathways and cellular signaling mechanisms.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property has been linked to its potential therapeutic applications in neuroprotection and cancer treatment .

- Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic compounds can reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting a protective role against neurodegenerative diseases .

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against breast cancer cell lines. Studies have indicated that it may enhance apoptosis through p53 signaling pathways, leading to reduced tumor growth in vivo .

Case Study 1: Neuroprotection

In a study focused on neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. The results indicated a significant reduction in cell death and oxidative markers, highlighting its potential for treating conditions like Alzheimer's disease.

Case Study 2: Anticancer Properties

Another investigation assessed the compound's effects on MCF7 breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO3 |

| Molecular Weight | 327.42 g/mol |

| Antioxidant Activity | High |

| Neuroprotective Effect | Yes |

| Anticancer Activity | Yes |

Research Findings

- Oxidative Stress Mitigation : this compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, which are critical for cellular defense against oxidative damage .

- Therapeutic Applications : Beyond its antioxidant properties, the compound has potential applications in treating metabolic disorders and inflammatory diseases due to its ability to modulate inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate with high enantiomeric purity?

- Methodological Answer : Utilize tert-butoxycarbonyl (Boc) protection for the amino group to prevent racemization during synthesis. Evidence from constrained dipeptide synthesis suggests coupling Boc-protected intermediates with 3-tert-butylphenylpropanoate derivatives under mild acidic conditions (e.g., TFA) to maintain stereochemical integrity . For stereoselective Pictet–Spengler reactions, chiral auxiliaries or catalysts can enhance enantioselectivity, as demonstrated in similar β-carboline syntheses . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using tert-butyl methyl ether) improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and ester moiety (δ ~3.7 ppm for methyl ester). Aromatic protons in the 3-tert-butylphenyl group appear as distinct multiplet patterns .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of Boc or tert-butyl groups) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (as in structurally related tert-butylsulfinyl amino esters) provides unambiguous stereochemical data .

Q. What purification strategies effectively remove common byproducts (e.g., diastereomers or unreacted starting materials)?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (95:5) to resolve enantiomers, monitoring retention times against standards .

- Recrystallization : Optimize solvent polarity (e.g., tert-butyl alcohol/water mixtures) to selectively crystallize the target compound while excluding nonpolar impurities .

- Ion-Exchange Chromatography : Separate unreacted amino acids or charged intermediates using Dowex® resin with pH-controlled elution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or solid-state packing behavior?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy-minimized conformations (e.g., using Gaussian 16) to predict nucleophilic attack sites or steric hindrance from the tert-butyl group. Compare with experimental -NMR coupling constants for validation .

- Crystal Packing Analysis : Tools like Mercury (CCDC) can model intermolecular interactions (e.g., hydrogen bonds between amino and ester groups) based on analogous crystal structures .

Q. What strategies resolve contradictory literature data on the compound’s bioactivity or stability?

- Methodological Answer :

- Controlled Replication : Repeat synthesis and bioassays using standardized protocols (e.g., identical Boc deprotection conditions, TFA concentrations) to minimize variability .

- Impurity Profiling : Employ LC-MS to identify trace byproducts (e.g., oxidized tert-butyl groups) that may interfere with bioactivity assays .

- Stability Studies : Monitor degradation under varying pH/temperature via accelerated aging tests, using HPLC to quantify decomposition products .

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

- Methodological Answer :

- Polarimetry : Measure optical rotation ([α]) and compare to literature values for pure enantiomers. Calibrate using samples with known ee from chiral HPLC .

- NMR Chiral Shift Reagents : Add Eu(hfc) to induce diastereomeric splitting in -NMR signals (e.g., methyl ester or amino protons) .

Q. What synthetic modifications enhance the compound’s utility as a building block for peptidomimetics?

- Methodological Answer :

- Side-Chain Functionalization : Introduce click chemistry handles (e.g., azide/alkyne groups) via Mitsunobu reactions on the tert-butylphenyl moiety .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (LiOH/THF/HO) for peptide coupling .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) melting points with capillary methods. Ensure solvent-free samples to exclude solvate formation .

- Standardized NMR Acquisition : Use deuterated DMSO or CDCl with TMS as an internal reference to align chemical shift reporting .

Safety & Handling

Q. What are critical safety precautions during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.